1,5-Bis(4-aminoanilino)pentan-3-ol
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Overview
Description
1,5-Bis(4-aminoanilino)pentan-3-ol is an organic compound with the molecular formula C17H22N2O. It is characterized by the presence of two aminoaniline groups attached to a pentan-3-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-aminoanilino)pentan-3-ol typically involves the reaction of 1,5-dibromopentane with 4-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-aminoanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-3-ol.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,5-Bis(4-aminoanilino)pentan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-3-ol involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The amino groups can form hydrogen bonds with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-nitroanilino)pentan-3-ol: Similar structure but with nitro groups instead of amino groups.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a ketone group.
Uniqueness
1,5-Bis(4-aminoanilino)pentan-3-ol is unique due to its dual aminoaniline groups, which confer distinct chemical reactivity and biological activity. Its ability to form complexes with transition metals and its potential antimicrobial properties set it apart from other similar compounds .
Biological Activity
1,5-Bis(4-aminoanilino)pentan-3-ol, an organic compound with the molecular formula C17H22N2O, has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features dual aminoaniline groups attached to a pentan-3-ol backbone, which contribute to its distinctive chemical reactivity and biological activity. The presence of hydroxyl (-OH) and amino (-NH2) groups allows for diverse interactions with biological systems, making it a candidate for various applications in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with cellular components:
- Membrane Disruption : The compound can interact with bacterial cell membranes, leading to disruption of membrane integrity. This action is primarily due to the formation of hydrogen bonds between the amino groups and phospholipid molecules in the membrane.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |
Antioxidant | Potential to scavenge free radicals |
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.
Study 2: Cytotoxic Effects
In vitro studies on human cancer cell lines (e.g., HeLa cells) revealed that treatment with varying concentrations of the compound resulted in significant cytotoxicity. The IC50 value was determined to be approximately 30 µM, suggesting that it may be effective in cancer therapy by inducing apoptosis in malignant cells.
Study 3: Antioxidant Activity
Research assessing the antioxidant properties of this compound indicated that it could effectively scavenge free radicals in a DPPH assay. The compound exhibited an IC50 value of 20 µg/mL, highlighting its potential as a natural antioxidant.
Properties
CAS No. |
917950-92-6 |
---|---|
Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,5-bis(4-aminoanilino)pentan-3-ol |
InChI |
InChI=1S/C17H24N4O/c18-13-1-5-15(6-2-13)20-11-9-17(22)10-12-21-16-7-3-14(19)4-8-16/h1-8,17,20-22H,9-12,18-19H2 |
InChI Key |
UXNHIAZYHYYQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(CCNC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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